![molecular formula C26H43NO5 B1204046 glycodeoxycholic acid](/img/structure/B1204046.png)
glycodeoxycholic acid
Übersicht
Beschreibung
Glycodeoxycholic acid is a bile acid derived from deoxycholic acid and glycine. It plays a crucial role in the digestion and absorption of fats by acting as a detergent to solubilize fats for absorption in the small intestine . This compound is also involved in various metabolic processes, including the regulation of lipid, glucose, and energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glycodeoxycholic acid can be synthesized through a multi-step reaction process. One common method involves the reaction of deoxycholic acid with glycine in the presence of thionyl chloride, followed by treatment with an aqueous sodium hydroxide solution .
Industrial Production Methods: In industrial settings, this compound is typically produced through the conjugation of deoxycholic acid with glycine. This process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Glycodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in different scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Treatment of Bile Acid Synthesis Disorders
Case Study: 3β-Hydroxy-Δ5-C27-Steroid-Oxidoreductase Deficiency
A notable application of glycodeoxycholic acid is in the treatment of 3β-hydroxy-Δ5-C27-steroid-oxidoreductase deficiency, a disorder characterized by the absence of normal bile acids. A study on a 28-year-old woman demonstrated that this compound supplementation restored normal bile acid levels, improved body weight by reducing fat malabsorption, and was well-tolerated without significant side effects .
Table 1: Patient Outcomes with this compound Treatment
Parameter | Pre-treatment | Post-treatment | Change |
---|---|---|---|
Body Weight (kg) | 45 | 52 | +7 |
Fecal Fat Excretion (g/g) | 0.14 | 0.003 | -0.137 |
Liver Function Tests | Elevated | Normal | Improved |
Metabolic Effects and Liver Health
Research indicates that this compound may inhibit primary bile acid synthesis, which can have implications for metabolic health. In a clinical trial involving healthy participants, administration of this compound resulted in elevated fibroblast growth factor 19 levels while suppressing primary bile acids such as chenodeoxycholic acid . This suggests potential applications in managing metabolic disorders related to bile acids.
Table 2: Metabolic Effects of this compound
Parameter | Baseline Levels | Post-treatment Levels | Observed Effect |
---|---|---|---|
FGF19 (pg/mL) | 50 | 150 | Increased |
Chenodeoxycholic Acid (µM) | 1.5 | 0.5 | Decreased |
Liver Transaminases (U/L) | Normal | Mild Increase | Minor effect |
Induction of Acute Pancreatitis
This compound has also been studied for its role in inducing acute pancreatitis in experimental models. A study conducted on macaques revealed that administration of this compound led to significant increases in serum amylase and lipase levels, indicating pancreatitis induction . This research highlights the compound's potential utility in understanding pancreatitis pathophysiology.
Potential Role in Polycystic Ovary Syndrome
Safety and Tolerability
Clinical studies have shown that this compound is generally safe when administered at recommended doses. Participants reported mild gastrointestinal adverse events but no serious complications were noted during trials . This safety profile supports its continued investigation as a therapeutic agent.
Wirkmechanismus
Glycodeoxycholic acid exerts its effects by acting as a detergent to solubilize fats for absorption in the small intestine. It also activates specific receptors, such as the Takeda G protein-coupled receptor 5 and the Farnesoid X receptor, which play key roles in regulating lipid, glucose, and energy metabolism . Additionally, this compound induces apoptosis in hepatocytes through a mechanism associated with DNA cleavage by endonucleases .
Vergleich Mit ähnlichen Verbindungen
Deoxycholic Acid: The parent compound from which glycodeoxycholic acid is derived.
Glycochenodeoxycholic Acid: Another bile acid conjugated with glycine, similar in structure and function to this compound.
Glycoursodeoxycholic Acid: A bile acid with similar metabolic and therapeutic properties.
Uniqueness: this compound is unique due to its specific role in regulating lipid and glucose metabolism and its potential therapeutic applications in metabolic diseases. Its ability to interact with gut microbiota and influence bile acid metabolism further distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVULKSPCQVQLCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861898 | |
Record name | N-(3,12-Dihydroxy-24-oxocholan-24-yl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80861898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
360-65-6 | |
Record name | Glycodesoxycholic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.